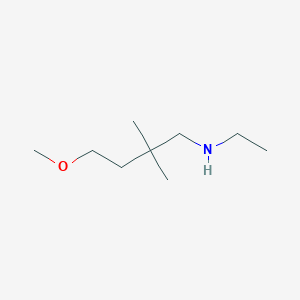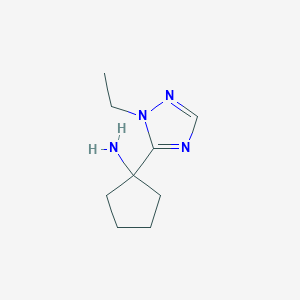
(2S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid diHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring substituted at the 3-position with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethylpyridine.
Amino Acid Formation: The pyridine derivative undergoes a series of reactions to introduce the amino acid moiety. This can involve steps such as alkylation, reduction, and protection/deprotection of functional groups.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired (S)-configuration.
Final Conversion: The final product is converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the amino acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups onto the pyridine ring.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-6-3-4-8(7(2)12-6)5-9(11)10(13)14;;/h3-4,9H,5,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1 |
InChI Key |
FOIVHYNZJNAEJM-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl.Cl |
Canonical SMILES |
CC1=NC(=C(C=C1)CC(C(=O)O)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



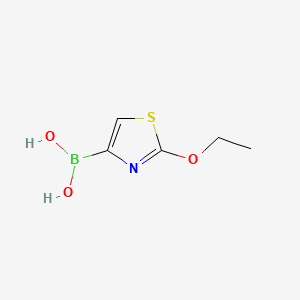

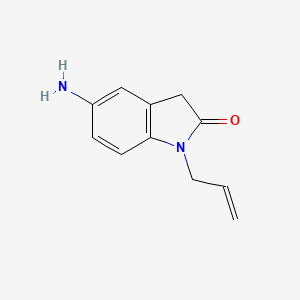
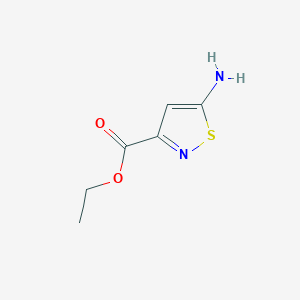
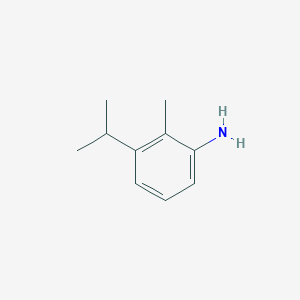
![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
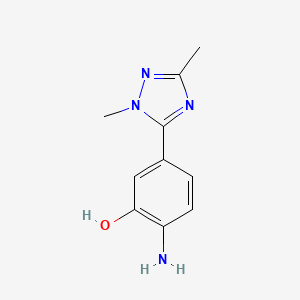

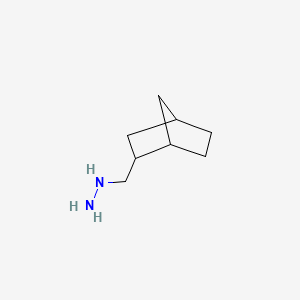
![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

